(4-Bromophenyl)diphenylphosphine oxide

Overview

Description

(4-Bromophenyl)diphenylphosphine oxide is a useful research compound. Its molecular formula is C21H17NO and its molecular weight is 299.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that phosphine oxides, such as (4-bromophenyl)diphenylphosphine oxide, are often used as ligands in transition metal catalysis . This suggests that the compound may interact with various transition metals in its role as a ligand.

Mode of Action

It has been reported that diphenylphosphine oxide groups can be incorporated into a multi-resonance core to develop a thermally activated delayed fluorescence emitter . This indicates that this compound may interact with its targets by participating in resonance structures and contributing to fluorescence emission.

Biochemical Pathways

Given its potential role in transition metal catalysis , it may be involved in various biochemical reactions catalyzed by these metals.

Result of Action

It has been reported that a compound incorporating a diphenylphosphine oxide group achieved pure green emission and a nonplanar structure . This suggests that this compound may contribute to these properties when incorporated into similar compounds.

Biological Activity

(4-Bromophenyl)diphenylphosphine oxide (BDPO) is a phosphine oxide compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

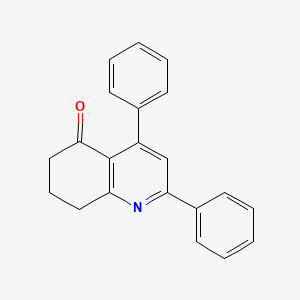

BDPO has the molecular formula C₁₈H₁₄BrOP and a molecular weight of 357.18 g/mol. Its structure features two phenyl rings attached to a phosphorus atom, which is also bonded to an oxygen atom through a double bond. The presence of the bromine atom enhances its reactivity, making it a valuable compound in organic synthesis and catalysis.

Enzyme Inhibition

BDPO has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes play a crucial role in drug metabolism, and their inhibition can significantly affect pharmacokinetics and drug interactions. The compound's lipophilicity, indicated by Log P values ranging from 3.13 to 4.79, suggests good bioavailability characteristics, allowing it to penetrate biological membranes effectively.

Toxicological Studies

Toxicity assessments indicate that BDPO exhibits low acute toxicity. In studies involving oral administration to rats, no mortality was observed at doses up to 5000 mg/kg, establishing an LD50 greater than this threshold. Dermal exposure studies also reported an LD50 of over 2000 mg/kg . However, at higher doses (750 mg/kg), some adverse effects were noted, including increased liver and kidney weights, indicating potential systemic toxicity at elevated levels.

The biological activity of BDPO is attributed to its ability to coordinate with transition metals, influencing their electronic properties and reactivity. This coordination can enhance catalytic cycles in various reactions, making BDPO a potential ligand in metal-catalyzed processes . Its phosphine oxide group (P=O) can interact with metal ions, while the bulky diphenyl groups provide steric effects that influence reaction pathways.

Applications in Research

BDPO's unique structural features make it suitable for several applications:

- Catalysis : As a ligand in metal-catalyzed reactions, BDPO can facilitate various organic transformations.

- Organic Synthesis : The bromo substituent allows for nucleophilic displacement reactions, enabling the introduction of new functional groups into organic molecules.

- Material Science : Its aromatic character suggests potential use in developing flame retardants or components for optoelectronic devices.

Comparative Analysis with Similar Compounds

The following table compares BDPO with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diphenylphosphine oxide | C₁₈H₁₅OP | Lacks bromine; simpler structure |

| Phenylphosphine oxide | C₁₃H₁₅OP | Contains fewer aromatic rings; less steric hindrance |

| (4-Methylphenyl)diphenylphosphine oxide | C₁₉H₁₈OP | Methyl group substitution affects reactivity |

Uniqueness : The bromine atom in BDPO enhances its reactivity compared to similar compounds, allowing for specific interactions in catalysis and biological systems that other derivatives may not possess.

Study on Cytochrome P450 Inhibition

A recent study evaluated the inhibitory effects of BDPO on CYP1A2 and CYP2C19 enzymes using human liver microsomes. The results demonstrated that BDPO significantly reduced enzyme activity in a dose-dependent manner. This finding highlights the potential for BDPO to affect drug metabolism pathways.

Application in Catalytic Reactions

In another study focusing on palladium-catalyzed coupling reactions involving BDPO as a ligand, researchers achieved high yields of functionalized products. The presence of the bromine substituent was found to facilitate oxidative addition processes crucial for successful catalysis .

Properties

IUPAC Name |

1-bromo-4-diphenylphosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrOP/c19-15-11-13-18(14-12-15)21(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYBTUUJXASDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5525-40-6 | |

| Record name | (4-Bromophenyl)diphenylphosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.